Heptadecanoyl-coa
Overview
Description
Synthesis Analysis
The synthesis of heptadecanoyl-CoA can occur endogenously through the elongation of shorter fatty acids. For example, odd-chain fatty acids (OCFAs) like pentadecanoic acid (15:0) and heptadecanoic acid (17:0) can be elongated to very-long-chain fatty acids (VLCFAs) in cellular processes. These OCFAs can be synthesized endogenously from gut-derived propionic acid, indicating a metabolic pathway that replenishes the citric acid cycle (CAC) with anaplerotic intermediates, thereby potentially improving mitochondrial energy metabolism (Pfeuffer & Jaudszus, 2016).
Molecular Structure Analysis
The molecular structure of heptadecanoyl-CoA is critical for its function and interaction with enzymes. While specific studies on heptadecanoyl-CoA's structure are scarce, the general structure of acyl-CoA molecules includes a long fatty acid chain attached to coenzyme A, a molecule crucial for fatty acid metabolism. The structure is important for its enzymatic interactions, such as with acyl-CoA-binding protein (ACBP), which mediates intermembrane transport and donation of acyl-CoA for beta-oxidation and glycerolipid synthesis (Rasmussen et al., 1994).
Chemical Reactions and Properties
Heptadecanoyl-CoA participates in various chemical reactions, particularly in fatty acid metabolism. It serves as a substrate for beta-oxidation, a metabolic process that breaks down fatty acids to generate acetyl-CoA, which enters the citric acid cycle. The acyl-CoA derivatives exhibit characteristics of non-competitive inhibition with enzymes such as citrate synthase, indicating their regulatory role in metabolic pathways (Ciardelli et al., 1981).
Scientific Research Applications
Biochemical Synthesis and Metabolism
Heptadecanoyl-CoA is intricately involved in various biochemical synthesis processes and metabolic pathways. In research, its role has been highlighted in several areas:
Fatty Acid and Alcohol Production : The manipulation of yeast lipid metabolism for the production of fatty alcohols, such as 1-hexadecanol, has been achieved by expressing fatty acyl-CoA reductase and altering genes related to lipid metabolism. This process showcases the pivotal role of acyl-CoA derivatives like heptadecanoyl-CoA in biosynthetic pathways (Feng, Lian, & Zhao, 2015).
Neurotransmitter Precursors and Energy Production : Heptadecanoyl-CoA derivatives play a role in the metabolism of odd-chain fatty acids, which are crucial for the replenishment of tricarboxylic acid cycle intermediates and energy production in the brain. This aspect has been studied in the context of disorders like epilepsy and glucose transporter type I deficiency (G1D) (Marín-Valencia et al., 2013).
Metabolic Engineering for Industrial Applications : Heptadecanoyl-CoA is a focus in metabolic engineering, particularly in microbial cell factories. Its manipulation in organisms like Saccharomyces cerevisiae and Escherichia coli is aimed at improving the production of molecules of industrial relevance (Krivoruchko et al., 2015).
Medical and Pharmaceutical Research
Heptadecanoyl-CoA's involvement extends to medical and pharmaceutical research:
Diagnostic and Therapeutic Applications : Heptadecanoyl-CoA derivatives have been studied for their potential in medical imaging and as therapeutic agents. For example, 17-(11)C-heptadecanoic acid has been evaluated for measuring myocardial fatty acid metabolism, potentially aiding in the diagnosis of heart function abnormalities (Collier et al., 2002).
Understanding Enzyme Interactions and Substrate Specificity : The interaction of long-chain acyl-CoA analogs with enzymes like acyl-CoA dehydrogenase provides insights into substrate specificity and enzyme function, which are crucial for understanding metabolic diseases and developing therapeutic interventions (Thorpe et al., 2005).
Role in Polyketide Biosynthesis : Heptadecanoyl-CoA is also significant in the field of polyketide biosynthesis. Studies have shown how propionyl-CoA metabolism, which includes heptadecanoyl-CoA, affects the production of polyketides in organisms like Aspergillus nidulans. This research is relevant for understanding and manipulating polyketide biosynthesis for pharmaceutical applications (Zhang, Brock, & Keller, 2004).
Future Directions
properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] heptadecanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29(47)66-22-21-40-28(46)19-20-41-36(50)33(49)38(2,3)24-59-65(56,57)62-64(54,55)58-23-27-32(61-63(51,52)53)31(48)37(60-27)45-26-44-30-34(39)42-25-43-35(30)45/h25-27,31-33,37,48-49H,4-24H2,1-3H3,(H,40,46)(H,41,50)(H,54,55)(H,56,57)(H2,39,42,43)(H2,51,52,53)/t27-,31-,32-,33+,37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRABUZIHHACUPI-DUPKZGIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H68N7O17P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316404 | |
Record name | Heptadecanoyl-CoA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1020.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Heptadecanoyl CoA | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006497 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Heptadecanoyl-coa | |
CAS RN |
3546-17-6 | |
Record name | Heptadecanoyl-CoA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3546-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptadecanoyl-coenzyme A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003546176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptadecanoyl-CoA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptadecanoyl CoA | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006497 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.